N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide

Lipophilicity Partition coefficient Drug-likeness

This 3,4-dimethylbenzamide derivative is an essential tool for QSAR model calibration and hit confirmation. Unlike the 3,5-isomer, this compound offers distinct logP (4.313) and logD (4.45) profiles, enabling clean, single-variable lipophilicity-activity studies. Substituting isomers risks misleading SAR interpretation. For exact reproducibility, procure only this specific isomer with CoA verification. Supplied as a solid in milligram quantities with 1-week lead time; for non-human research use only.

Molecular Formula C23H22N2O3
Molecular Weight 374.44
CAS No. 946317-91-5
Cat. No. B2891644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide
CAS946317-91-5
Molecular FormulaC23H22N2O3
Molecular Weight374.44
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C
InChIInChI=1S/C23H22N2O3/c1-15-7-8-18(13-16(15)2)22(26)24-19-9-10-20-17(14-19)5-3-11-25(20)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
InChIKeyUSCREHJQUJHSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946317-91-5 – Tetrahydroquinoline-Benzamide Screening Compound Sourcing & Identity Guide


N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (CAS 946317-91-5) is an achiral, solid small molecule (MW 374.44, formula C23H22N2O3) cataloged as a screening compound within the ChemDiv Discovery Chemistry Collection under ID G502-0145 . It belongs to a series of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide derivatives that share a conserved tetrahydroquinoline-furan-2-carbonyl scaffold and differ exclusively in the substitution pattern on the terminal benzamide ring [1]. This compound is supplied for non-human research use only and is available in milligram quantities with a typical 1-week shipping lead time .

946317-91-5 – Why the 3,4-Dimethyl Substitution Pattern Cannot Be Assumed Interchangeable with Closest Analogs


Compounds within this tetrahydroquinoline-benzamide series share an identical core scaffold but carry different benzamide substituents at the 6-position. Even a positional isomer shift—such as relocating the two methyl groups from positions 3 and 4 to positions 3 and 5—produces a distinct compound with measurably altered lipophilicity (logP 4.449 vs. 4.313) and aqueous solubility (logSw −4.239 vs. −4.254) . These differences, while numerically modest, can translate into divergent behaviour in lipophilicity-sensitive assays (e.g., cell permeability, non-specific protein binding, PAMPA), confounding SAR interpretation if compounds are procured interchangeably. Users who require exact reproducibility of a specific screening hit or who are building quantitative SAR models must procure the precise 3,4-dimethyl isomer, not an assumed generic replacement .

946317-91-5 – Quantitative Differentiation Evidence Against the 3,5-Dimethyl Positional Isomer


Increased Lipophilicity (logP) of the 3,4-Dimethyl Isomer Relative to the 3,5-Dimethyl Isomer

The target 3,4-dimethylbenzamide compound exhibits a computed logP of 4.449, which is 0.136 logP units higher than the 3,5-dimethyl positional isomer (logP 4.313) . This difference arises solely from the change in methyl group positions on the terminal benzamide ring. The higher logP indicates greater partitioning into a non-polar phase, which may enhance membrane permeability in cell-based assays but also increase the risk of non-specific hydrophobic interactions .

Lipophilicity Partition coefficient Drug-likeness

Higher Distribution Coefficient (logD) at Physiological pH for the 3,4-Dimethyl Isomer

The computed logD of the 3,4-dimethyl isomer is 4.4487, compared with 4.3124 for the 3,5-dimethyl isomer, yielding a difference of 0.1363 logD units . The near-identical magnitude of the logD difference (ΔlogD 0.136 vs. ΔlogP 0.136) reflects the absence of significant ionizable group changes between the isomers, meaning the lipophilicity advantage is fully retained under physiologically relevant pH conditions .

Distribution coefficient Physicochemical profiling Bioavailability prediction

Marginally Higher Predicted Aqueous Solubility (logSw) vs. the 3,5-Dimethyl Isomer

The predicted aqueous solubility (logSw) for the 3,4-dimethyl isomer is −4.2387, which is 0.0157 logSw units less negative than the 3,5-dimethyl isomer (logSw −4.2544) . This indicates a marginally higher predicted solubility for the target compound. While the absolute magnitude is small, such differences may influence dissolution behaviour in concentrated DMSO stock solutions or aqueous assay buffers, particularly at the upper limits of typical screening concentrations (10–30 mM DMSO stocks) .

Aqueous solubility Formulation Assay compatibility

Identical Hydrogen-Bond Donor/Acceptor Count and Polar Surface Area Across Isomers Confirms Conserved Core Pharmacophore

Both the 3,4-dimethyl and 3,5-dimethyl isomers share identical hydrogen-bond donor count (1), acceptor count (5), and topological polar surface area (47.221 Ų) . This confirms that the central hydrogen-bonding pharmacophore of the tetrahydroquinoline-furan-2-carbonyl-benzamide scaffold is fully conserved, and that any differential biological activity between the isomers will be driven predominantly by lipophilicity and steric/electronic effects at the benzamide terminus, not by changes in the core hydrogen-bonding network .

Pharmacophore Receptor binding Structure-based design

946317-91-5 – Recommended Procurement and Application Scenarios Based on Verified Evidence


Hit Confirmation and SAR Follow-Up from Primary HTS Campaigns

When a primary high-throughput screen identifies the 3,4-dimethylbenzamide derivative as a hit, follow-up studies require re-ordering the exact compound to confirm activity. The documented physicochemical differences from the 3,5-dimethyl isomer (ΔlogP +0.136, ΔlogD +0.136) mean that substituting the 3,5-isomer could alter cell permeability and apparent potency, potentially misleading SAR interpretation . Researchers should procure G502-0145 specifically and request the Certificate of Analysis (CoA) to verify identity by LC-MS or ¹H NMR, given the absence of orthogonal bioactivity confirmation data in the public domain .

Building Quantitative Lipophilicity-Activity Models

The well-defined logP/logD difference between the 3,4- and 3,5-dimethyl isomers provides a clean, single-variable system for probing the contribution of lipophilicity to activity, because the hydrogen-bonding pharmacophore and TPSA are identical between the two compounds . Procurement of both G502-0145 and G502-0128 enables paired testing where any activity shift can be attributed primarily to the ~0.14 logP difference, supporting QSAR model calibration .

Physicochemical Pre-Screening for Cellular Assay Triage

With a logD of 4.45, this compound is predicted to have high membrane permeability but also elevated non-specific binding potential. This physicochemical profile places it squarely in the 'lipophilic base' quadrant of common drug-likeness filters, making it a suitable probe for evaluating cell-based assay tolerability to lipophilic compounds in a given assay system . The marginal solubility advantage over the 3,5-isomer (ΔlogSw +0.016) suggests G502-0145 may be the preferred isomer for assays requiring DMSO stock concentrations at or above 10 mM .

Computational Docking and Virtual Screening Library Enrichment

The structural uniqueness of the 3,4-dimethyl substitution pattern, verified by InChI Key USCREHJQUJHSKO-UHFFFAOYSA-N and ChemDiv's quality control, supports its inclusion as a distinct entry in computational screening libraries for molecular docking or pharmacophore-based virtual screening . When enriching commercial compound collections for diversity, both the 3,4- and 3,5-dimethyl variants should be retained as separate nodes, because their differential logP/logD values can produce distinct docking scores and binding pose predictions .

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